molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5

Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663
CAS No.: 61940-22-5
M. Wt: 195.17 g/mol
InChI Key: XPVBLOOMFDNJTH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the sixth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-6-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is performed at low temperatures (0-10°C) to ensure the selective formation of the nitro compound. The reaction mixture is then poured onto ice to precipitate the product, which is subsequently purified by recrystallization from methanol .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly nitrating agents and solvents, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products:

    Reduction: Methyl 2-methyl-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methyl-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-methyl-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals. .

Comparison with Similar Compounds

    Methyl 2-nitrobenzoate: Similar structure but lacks the methyl group at the second position.

    Methyl 3-nitrobenzoate: Nitro group is at the third position instead of the sixth.

    Methyl 4-nitrobenzoate: Nitro group is at the fourth position.

Uniqueness: Methyl 2-methyl-6-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This specific substitution pattern influences its chemical reactivity and physical properties, making it distinct from other nitrobenzoate derivatives. The presence of the methyl group can affect the electron density of the benzene ring, altering the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLOOMFDNJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344340
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61940-22-5
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-6-NITROBENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the 2-methyl-6-nitro-benzoic acid (5.6 g, 30.9 mmol, 1.0 eq, Aldrich) and acetone (100 mL) was added crushed K2CO3 (21.4 g, 154.6 mmol, 5 eq) and MeI (9.6 mL, 154.6 mmol, 5.0 eq.). The reaction was heated to reflux for 15 h then cooled to RT, filtered and concentrated in vacuo. The filtrate was dissolved in EtOAc, washed with H2O and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound as a reddish-brown oil which upon standing at RT crystallized as tan needles.
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5.6 g
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100 mL
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21.4 g
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9.6 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Methyl-6-nitrobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-methyl-6-nitrobenzoate with m.p. 44–45° (Chem. Pharm. Bull., Vol. 29, 1475 (1981)). Methyl 2-methyl-6-nitrobenzoate is hydrogenated in methanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 2-methyl-6-aminobenzoate.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-methyl-6-nitrobenzoic acid (300.0 g, 1.66 moles, from Acros Organics, Morris Plains, N.J.) and trimethyl orthoacetate (298.3 g, 2.48 moles, from Aldrich Chemicals, Milwaukee, Wis.) was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen. The reaction mixture was gradually heated and the low-boiling point components generated during the reaction were distilled off to an internal temperature of 95-100° C. After 2 hours, the reaction mixture was cooled to 20-25° C. over 1-2 hours. After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours, the reaction mixture was seeded with methyl 2-methyl-6-nitrobenzoate (0.5 g) when it became turbid. The suspension was cooled to 0-5° C. over 0.5-1 hour and kept at 0-5° C. for another 1.5-2 hours. The solid was collected by filtration under vacuum, washed with heptane (3×300 mL), and dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton. The yield of methyl 2-methyl-6-nitrobenzoate was 292.0 g (91%), based on 300.0 g of 2-methyl-6-nitrobenzoic acid. The product was found to have a purity of >99% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
Quantity
300 g
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298.3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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